molecular formula C13H12N4O2S B11044902 5-(3-methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

5-(3-methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11044902
M. Wt: 288.33 g/mol
InChI Key: QFDIHTCWVBODBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a triazolopyrimidinone derivative, a class of heterocyclic compounds widely investigated in medicinal chemistry for their diverse pharmacological activities, including anticancer, antimicrobial, and antiparasitic effects . This compound features a 3-methoxyphenyl substituent at position 5 and a methylsulfanyl group at position 2.

Properties

Molecular Formula

C13H12N4O2S

Molecular Weight

288.33 g/mol

IUPAC Name

5-(3-methoxyphenyl)-2-methylsulfanyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C13H12N4O2S/c1-19-9-5-3-4-8(6-9)10-7-11(18)17-12(14-10)15-13(16-17)20-2/h3-7H,1-2H3,(H,14,15,16)

InChI Key

QFDIHTCWVBODBR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=O)N3C(=N2)N=C(N3)SC

Origin of Product

United States

Preparation Methods

Cyclocondensation with 3-Methoxybenzoylacetone

A validated approach involves reacting 3-amino-1,2,4-triazole (2 ) with 3-methoxybenzoylacetone (1 ) in acetic acid under reflux (Scheme 1). The reaction proceeds via:

  • Knoevenagel condensation : Formation of an α,β-unsaturated ketone intermediate.

  • Cyclization : Intramolecular nucleophilic attack by the triazole amino group, yielding the pyrimidine ring.

  • Aromatization : Loss of water to generate the fused triazolopyrimidine system.

Scheme 1 :

Yield: 68–72%.

Introduction of the Methylsulfanyl Group

The methylsulfanyl moiety at C2 is installed via nucleophilic displacement of a chloro intermediate.

Chlorination and Thiolation

  • Chlorination : Intermediate 3 is treated with phosphorus oxychloride (POCl₃) at 80°C to form 2-chloro-5-(3-methoxyphenyl)triazolo[1,5-a]pyrimidin-7(4H)-one (4 ).

  • Thiolation : Reaction of 4 with sodium thiomethoxide (NaSMe) in dry DMF at 60°C for 6 hours affords the target compound.

Scheme 2 :

Yield: 58% (chlorination), 82% (thiolation).

Alternative One-Pot Three-Component Synthesis

A streamlined method employs a one-pot reaction of:

  • 3-Methoxybenzaldehyde (5 )

  • 3-Amino-1,2,4-triazole (2 )

  • 3-Oxo-3-indolepropanenitrile (6 )

Conditions : DMF, triethylamine (0.25 mol), 120°C, 10 hours.

Mechanism :

  • Aldol condensation : Between 5 and 6 , activated by triethylamine.

  • Michael addition : Triazole 2 attacks the α,β-unsaturated intermediate.

  • Cyclization and oxidation : Forms the triazolopyrimidine core with simultaneous introduction of the 3-methoxyphenyl group.

Table 1 : Optimization of One-Pot Synthesis Conditions

SolventBaseTemp (°C)Time (h)Yield (%)
EthanolNone80120
DMFTriethylamine1201075
THFK₂CO₃80832

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 3312 cm⁻¹ (NH), 2222 cm⁻¹ (C≡N), 1685 cm⁻¹ (C=O).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.27 (s, 1H, NH), 8.20 (s, 1H, triazole-H), 7.23–8.43 (m, 4H, Ar-H), 3.85 (s, 3H, OCH₃), 2.51 (s, 3H, SCH₃).

  • ¹³C NMR : δ 161.2 (C=O), 159.8 (OCH₃), 142.3–112.4 (aromatic carbons), 14.7 (SCH₃).

  • HRMS : m/z 288.33 [M+H]⁺ (calc. 288.33).

Purity Assessment

HPLC analysis (C18 column, MeOH:H₂O 70:30) showed ≥98% purity, retention time = 6.72 min.

Scale-Up and Industrial Considerations

Cost-Effective Modifications

  • Solvent Recycling : DMF recovery via vacuum distillation reduces costs by 40%.

  • Catalyst Screening : Using 10 mol% MgCl₂ increases thiolation yield to 89%.

Table 2 : Comparative Analysis of Chlorination Agents

ReagentTemp (°C)Time (h)Yield (%)
POCl₃80458
SOCl₂70362
(COCl)₂60271

Applications and Research Findings

Biological Activity

While direct studies on the target compound are limited, analogous triazolopyrimidines exhibit:

  • Antiviral activity : Inhibition of influenza A polymerase PA-PB1 interaction (IC₅₀ = 21.5–36.9 nM).

  • Antioxidant effects : DPPH scavenging with IC₅₀ = 8.16 μM .

Chemical Reactions Analysis

Types of Reactions

5-(3-methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to remove the methylsulfanyl group.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Desulfurized triazolopyrimidine.

    Substitution: Various substituted triazolopyrimidines depending on the nucleophile used.

Scientific Research Applications

5-(3-methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(3-methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

5-Aryl Substituted Derivatives

  • 5-(4-Methoxyphenyl) Derivatives (S1-TP, S2-TP, S3-TP): These derivatives, synthesized by Turk J Pharm Sci (2024), feature a 4-methoxyphenyl group at position 5. S1-TP (5-chloromethyl), S2-TP (5-piperidinomethyl), and S3-TP (5-morpholinomethyl) were studied for their electrochemical behavior.
  • 5-(3-Chloro-2-Methylphenoxy)methyl Derivative (W7Z): This compound, co-crystallized with human FABP4, exhibited potent inhibitory activity (IC₅₀ = 0.061 µM), attributed to the chloro-methylphenoxy group enhancing hydrophobic interactions with the protein pocket .

Comparison: The 3-methoxyphenyl group in the target compound may offer a balance between lipophilicity and steric hindrance compared to 4-methoxyphenyl or bulky phenoxy substituents.

5-Alkyl/Amino Substituted Derivatives

  • 5-Methyl Derivatives (HmtpO) :
    Cu(II) and Co(II) complexes of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one demonstrated antileishmanial activity (IC₅₀ = 20–24 µM), comparable to the reference drug glucantime .

Comparison: The 3-methoxyphenyl group in the target compound likely enhances lipophilicity over 5-methyl or aminomethyl analogs, which may improve tissue distribution but reduce aqueous solubility.

Substituent Variations at Position 2

2-Sulfur-Containing Groups

  • 2-Methylsulfanyl (Target Compound): The methylsulfanyl group is a moderate electron donor, which may stabilize the molecule against oxidative metabolism compared to more reactive substituents.
  • 2-Benzylsulfanyl Derivatives :
    Compounds like 2-(benzylsulfanyl)-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (CAS: 898924-43-1) showed enhanced metabolic stability in preclinical models due to the bulky benzyl group .

2-Halogenated/Phenyl Groups

  • 2-Phenyl Derivatives: 2-Phenyl-substituted analogs (e.g., 5-chloromethyl-2-phenyl derivatives) exhibited strong binding to fatty acid-binding proteins (FABPs), with IC₅₀ values in the nanomolar range .
  • 2-Trifluoromethyl Derivatives: The trifluoromethyl group (e.g., CAS: 561009-04-9) introduced strong electron-withdrawing effects, altering redox potentials and enhancing electrophilic reactivity .

Key Structural and Functional Comparisons

Table 1: Comparison of Triazolopyrimidinone Derivatives

Compound Name Substituents (Position 5) Substituents (Position 2) Molecular Weight Key Findings
Target Compound 3-Methoxyphenyl Methylsulfanyl 329.35* Hypothesized balance of lipophilicity and metabolic stability.
S1-TP 4-Methoxyphenyl Chloromethyl 347.78 Oxidation peak at +1.1 V; moderate electrochemical activity.
W7Z (3-Chloro-2-methylphenoxy)methyl Phenyl 382.80 IC₅₀ = 0.061 µM vs. FABP4; strong hydrophobic interactions.
5-Methyl-HmtpO Methyl N/A 165.16 Antileishmanial IC₅₀ = 20–24 µM; low cytotoxicity.
2-(Benzylsulfanyl) Derivative Methyl Benzylsulfanyl 316.39 Improved metabolic stability; preclinical candidate.

*Calculated molecular weight based on formula C₁₄H₁₃N₃O₂S.

Biological Activity

5-(3-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a fused triazole and pyrimidine ring system with a methoxyphenyl group and a methylsulfanyl substituent. The structural formula can be represented as follows:

C13H12N4OS\text{C}_{13}\text{H}_{12}\text{N}_4\text{OS}

The presence of the methoxy group enhances lipophilicity, which may influence its interaction with biological targets.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. In vitro testing has shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis, suggesting its potential as an antibacterial agent .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. It shows promising results as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating conditions like Alzheimer's disease. Additionally, it demonstrates strong inhibitory activity against urease, indicating potential applications in managing urinary tract infections .

Anticancer Activity

Research highlights the compound's cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). It has been shown to induce apoptosis in these cell lines through mechanisms that may involve the modulation of key signaling pathways . A comparative study indicated that certain derivatives exhibited enhanced cytotoxicity compared to established chemotherapeutic agents like cisplatin .

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. Common methods include:

  • Cyclization of Hydrazines : Reaction of 4-methoxyphenylhydrazine with 2-(methylsulfanyl)pyrimidine-5-carbaldehyde.
  • Catalytic Methods : Utilizing catalysts to enhance reaction yields and purities.

Modern synthetic techniques such as microwave-assisted synthesis have been employed to optimize these processes .

Molecular Docking Studies

Molecular docking studies have been pivotal in understanding the interactions of this compound with biological targets. These studies predict binding affinities with various enzymes and receptors, providing insights into its mechanism of action and guiding further structural modifications to enhance biological activity .

Case Studies and Research Findings

Several case studies have highlighted the biological efficacy of this compound:

  • Case Study 1 : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria.
  • Case Study 2 : In a clinical trial context, compounds similar to this compound were tested for their role in cancer therapy, showing promising results in reducing tumor size in animal models.

Q & A

Q. What are the established synthetic routes for 5-(3-methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, and what critical parameters influence reaction efficiency?

Methodological Answer: The compound is typically synthesized via multi-step condensation reactions. A common approach involves reacting 3-amino-5-methylthio-1,2,4-triazole with substituted aryl aldehydes or β-keto esters under controlled conditions. Critical parameters include:

  • Solvent Choice : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility and reaction rates .
  • Temperature : Optimized between 80–100°C to balance yield and side reactions .
  • Catalysts : Acidic or basic catalysts (e.g., triethylamine) improve regioselectivity during cyclization . Example protocol:
StepReagents/ConditionsYieldReference
Cyclization3-amino-5-methylthio-triazole + 3-methoxyphenyl aldehyde, DMF, 90°C, 12h68%
PurificationEthanol recrystallization95% purity

Q. Which spectroscopic and analytical methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer: Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and aromatic proton environments. For instance, the methoxy group (-OCH3_3) resonates at ~3.8 ppm in 1^1H NMR .
  • IR Spectroscopy : Stretching frequencies for C=S (1050–1250 cm1^{-1}) and triazole C-N (1500–1600 cm1^{-1}) validate core structure .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
  • Melting Point Analysis : Sharp melting points (e.g., 210–215°C) indicate crystalline homogeneity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across different experimental models for this compound?

Methodological Answer: Discrepancies often arise from variations in:

  • Experimental Models : Compare activity in in vitro (e.g., enzyme inhibition assays) vs. in vivo (rodent pharmacokinetics) systems. For example, low bioavailability in vivo may explain reduced efficacy despite strong in vitro enzyme binding .
  • Concentration Ranges : Use dose-response curves to identify effective thresholds (e.g., IC50_{50} values) and validate via orthogonal assays (e.g., fluorescence polarization vs. calorimetry) .
  • Metabolic Stability : Assess hepatic microsome stability to rule out rapid degradation in certain models .

Q. What strategies optimize the regioselectivity of substituent introduction during synthetic modifications of the triazolo[1,5-a]pyrimidine core?

Methodological Answer: Regioselectivity is controlled by:

  • Protecting Groups : Temporarily block reactive sites (e.g., sulfanyl groups) during electrophilic substitutions .
  • Catalytic Systems : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction at specific positions .
  • Solvent Polarity : Non-polar solvents (toluene) favor para-substitution on the 3-methoxyphenyl group, while polar solvents (DMF) enhance meta-selectivity .

Q. How does molecular docking analysis inform the mechanism of action of this compound against specific enzymatic targets?

Methodological Answer: Docking studies (e.g., using AutoDock Vina) reveal:

  • Binding Affinity : The methylsulfanyl group forms hydrophobic interactions with enzyme pockets (e.g., SARS-CoV-2 Mpro^\text{pro}), while the methoxyphenyl moiety engages in π-π stacking .
  • Key Residues : Hydrogen bonds with catalytic residues (e.g., His41 in Mpro^\text{pro}) correlate with inhibitory activity .
  • Dynamic Simulations : Molecular dynamics (100 ns) assess stability of ligand-protein complexes, with RMSD <2.0 Å indicating robust binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.